![molecular formula C12H27OPSi B14613510 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one CAS No. 60820-23-7](/img/structure/B14613510.png)
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one is a tertiary phosphine compound characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a phosphanyl group attached to a 2,2-dimethylpropan-1-one backbone. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
The synthesis of 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one typically involves the reaction of tert-butyl(trimethylsilyl)phosphine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .
Wissenschaftliche Forschungsanwendungen
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials
Wirkmechanismus
The mechanism of action of 1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets through its phosphanyl group. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved in these reactions depend on the specific conditions and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
Trimethylsilylphosphines: These compounds have similar structural features but differ in their reactivity and applications.
tert-Butylphosphines: These compounds share the tert-butyl group but differ in the presence of the trimethylsilyl group.
Dimethylpropan-1-one derivatives: These compounds have the same backbone but differ in the substituents attached to the phosphanyl group. The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and applications
Eigenschaften
CAS-Nummer |
60820-23-7 |
|---|---|
Molekularformel |
C12H27OPSi |
Molekulargewicht |
246.40 g/mol |
IUPAC-Name |
1-[tert-butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H27OPSi/c1-11(2,3)10(13)14(12(4,5)6)15(7,8)9/h1-9H3 |
InChI-Schlüssel |
PRBYHVKJPPWHGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)P(C(C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


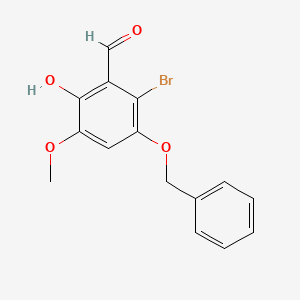
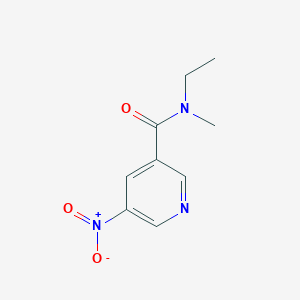
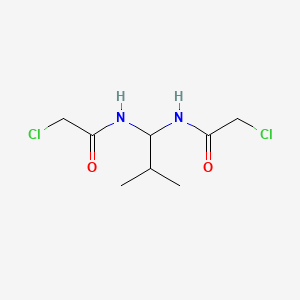
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
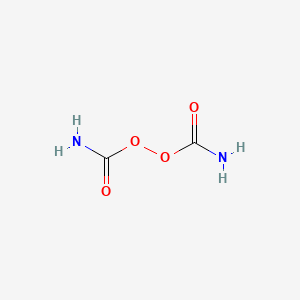

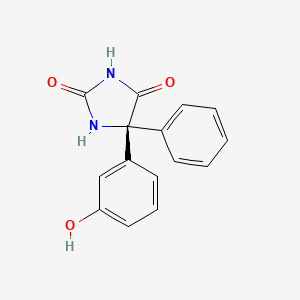
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
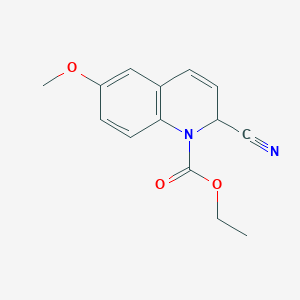
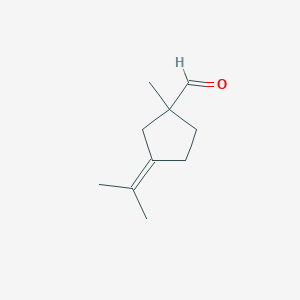


![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)

